2-Methoxy-6-(trifluoromethyl)-1,8-naphthyridine
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Overview
Description
2-Methoxy-6-(trifluoromethyl)-1,8-naphthyridine is a synthetic organic compound characterized by the presence of a methoxy group and a trifluoromethyl group attached to a naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(trifluoromethyl)-1,8-naphthyridine typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethyl group via nucleophilic substitution reactions, followed by the incorporation of the methoxy group through electrophilic aromatic substitution. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(trifluoromethyl)-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydride) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
2-Methoxy-6-(trifluoromethyl)-1,8-naphthyridine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It finds applications in the development of agrochemicals and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(trifluoromethyl)-1,8-naphthyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-(trifluoromethyl)pyridine
- 2-Methoxy-4-(trifluoromethyl)pyridine
- 2-Methoxy-6-(trifluoromethyl)aniline
Uniqueness
Compared to similar compounds, 2-Methoxy-6-(trifluoromethyl)-1,8-naphthyridine exhibits unique properties due to the presence of the naphthyridine ring. This structural feature imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets. Additionally, the combination of methoxy and trifluoromethyl groups enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H7F3N2O |
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Molecular Weight |
228.17 g/mol |
IUPAC Name |
2-methoxy-6-(trifluoromethyl)-1,8-naphthyridine |
InChI |
InChI=1S/C10H7F3N2O/c1-16-8-3-2-6-4-7(10(11,12)13)5-14-9(6)15-8/h2-5H,1H3 |
InChI Key |
MOJITAKJFGZRSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=NC=C(C=C2C=C1)C(F)(F)F |
Origin of Product |
United States |
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